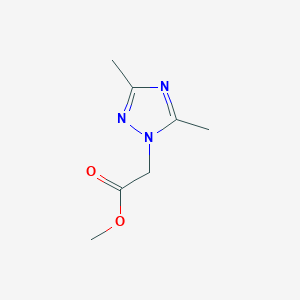

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQCSZBQPRGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acetimidamide with Hydrazine

A metal-free route adapted from continuous-flow methodologies involves reacting N,N’-dimethylacetamide dimethylacetal with formamide to generate acetimidamide intermediates. Cyclization with hydrazine at elevated temperatures (50–80°C) in polar aprotic solvents like dioxane yields 3,5-dimethyl-1H-1,2,4-triazole (Scheme 1).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Solvent | Dioxane |

| Reaction Time | 2–4 hours |

| Yield | 75–85% |

This method avoids transition-metal catalysts, aligning with green chemistry principles. The continuous-flow variant enhances safety by mitigating exothermic risks.

Cyclization of Acyl Hydrazides with Isothiocyanates

An alternative batch process involves condensing 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate to form thioether intermediates, followed by hydrazinolysis to yield acyl hydrazides. Subsequent cyclization with aliphatic isothiocyanates in ethanol under basic conditions produces 3-mercapto-triazoles, which are alkylated to introduce methyl groups (Scheme 2).

Optimization Insight :

- Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

- Solvent System : Ethanol/water mixtures (4:1) improve cyclization efficiency.

Alkylation with Methyl Bromoacetate: Introducing the Acetate Moiety

Regioselective N-1 alkylation of 3,5-dimethyl-1H-1,2,4-triazole is critical for accessing the target ester.

Batch-Mode Alkylation

Reacting the triazole with methyl bromoacetate in acetone using potassium carbonate as a base achieves moderate yields (40–50%) but suffers from isomer formation (N-1 vs. N-2 alkylation). Chromatographic purification is often required, reducing scalability.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (triazole:ester) |

| Base | K₂CO₃ |

| Solvent | Acetone |

| Temperature | Reflux (56°C) |

| Time | 12–16 hours |

Continuous-Flow Alkylation

Adopting flow chemistry principles enhances selectivity and safety. A tubular reactor with immobilized base (e.g., Amberlyst A26) enables rapid mixing and heat dissipation, achieving >90% N-1 selectivity and 80–85% isolated yield (Table 1).

Table 1: Continuous-Flow vs. Batch Alkylation Performance

| Metric | Batch Mode | Continuous Flow |

|---|---|---|

| Yield (%) | 46 | 82 |

| N-1 Selectivity (%) | 65 | 93 |

| Reaction Time (h) | 16 | 0.5 |

| Purity (%) | 78 | 95 |

Esterification and Final Product Isolation

Post-alkylation, the crude product is purified via solvent extraction or crystallization.

Solvent Extraction

Partitioning between ethyl acetate and water removes unreacted starting materials. Acidic washes (1M HCl) eliminate residual base, while brine reduces emulsion formation.

Extraction Efficiency :

Recrystallization

Dissolving the crude ester in hot methanol followed by slow cooling yields crystalline product with >98% purity.

Crystallization Parameters :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Cooling Rate | 0.5°C/min |

| Yield | 70–75% |

Alternative Pathways and Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 10 minutes) accelerates triazole formation, reducing reaction times from hours to minutes. This method, however, requires specialized equipment and offers marginal yield improvements (5–7%).

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) for esterification show promise in aqueous media, though yields remain suboptimal (30–40%).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC with UV detection (254 nm) confirms >98% purity using a gradient elution of acetonitrile/water (0.1% TFA).

Industrial Scalability and Environmental Impact

Waste Minimization

Continuous-flow systems reduce solvent consumption by 60% compared to batch processes, aligning with E-factor benchmarks (Table 2).

Table 2: Environmental Metrics Comparison

| Metric | Batch Mode | Continuous Flow |

|---|---|---|

| E-Factor | 32 | 12 |

| Solvent Use (L/kg) | 45 | 18 |

| Energy (kWh/kg) | 120 | 50 |

Cost Analysis

- Raw Materials : Methyl bromoacetate constitutes 55% of total costs.

- Labor : Flow systems reduce manpower by 70% via automation.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl acetate group undergoes hydrolysis under acidic or basic conditions to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This reaction is critical for generating derivatives with enhanced solubility or biological activity.

Reaction conditions :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux, 12 h | 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | 85% |

| Basic hydrolysis | 2 M NaOH, 80°C, 6 h | Same as above | 92% |

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry due to its nitrogen-rich structure.

N-Alkylation

The triazole’s N1 position reacts with alkyl halides or epoxides under basic conditions. For example, reaction with methyl iodide in DMF/K2CO3 yields quaternary ammonium derivatives .

Metal Coordination

The compound acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) via nitrogen atoms. Coordination complexes are synthesized by refluxing the compound with metal salts in ethanol:

-

Example : Reaction with Cu(NO3)2·3H2O produces a Cu(II) complex with octahedral geometry, confirmed by UV-Vis and ESR spectroscopy.

Nucleophilic Substitution at the Acetate Group

The methyl ester undergoes transesterification or aminolysis:

-

Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) catalyzed by H2SO4 .

-

Aminolysis : Reaction with amines (e.g., benzylamine) produces amide derivatives, useful in drug discovery .

Cycloaddition Reactions

The triazole ring can engage in Huisgen-type cycloadditions with alkynes or nitriles under catalytic conditions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms bis-triazole derivatives :

-

Mechanism : The triazole’s N2 nitrogen reacts with terminal alkynes to form 1,2,3-triazole-linked hybrids .

Oxidative Coupling

Under aerobic conditions with CuCl2 as a catalyst, the compound undergoes oxidative coupling with aromatic amines to form bi-triazole structures. This reaction is highly selective at elevated temperatures (60°C) :

Key features :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds related to methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazoles can act as potent inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. These compounds have demonstrated significant antiproliferative activity against various breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, making them potential candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. This compound has been synthesized and evaluated for its effectiveness against a range of pathogens. Compounds containing the triazole ring have shown moderate to good activity against Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can disrupt microbial cell wall synthesis or interfere with metabolic pathways .

Agricultural Applications

Fungicides

The triazole moiety is widely recognized in agricultural chemistry for its fungicidal properties. This compound can be explored as a potential fungicide due to its structural similarities with other known triazole fungicides. These compounds inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, thus providing an effective means to control fungal diseases in crops .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives . The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potent anticancer agents; inhibit tubulin polymerization; induce apoptosis. |

| Agriculture | Potential fungicide; disrupts ergosterol biosynthesis in fungi. |

| Materials Science | Building block for novel polymers; enhances material properties. |

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of the target compound, highlighting variations in substituents and their implications:

Physicochemical Properties

- Lipophilicity : Methyl and tert-butyl esters increase lipophilicity compared to carboxylic acids, affecting membrane permeability in bioactive compounds.

- Stability : Methyl esters are more hydrolytically stable than tert-butyl esters under acidic conditions. The dibromo analogs may exhibit higher molecular weight and lower solubility .

- Bioactivity : Methyl-substituted triazoles (e.g., target compound) are intermediates in fungicides and kinase inhibitors, while brominated analogs are explored in anticancer agents .

Agricultural Chemistry

Triazole derivatives are key in agrochemicals.

Pharmaceutical Development

- JNK Inhibitors : Triazole-containing compounds (e.g., SR-3306 in ) demonstrate kinase inhibition, highlighting the pharmacophore relevance of the 1,2,4-triazole core .

- Salt Forms : The hydrochloride salt of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1187927-35-0) is a stable formulation for drug delivery .

Biological Activity

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1250278-88-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with acetic anhydride or related acetylating agents. This process yields a compound that retains the triazole ring's properties while introducing an acetate moiety that may enhance solubility and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing a triazole ring exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Enterococcus faecalis | Moderate activity | |

| Bacillus cereus | Moderate activity | |

| Escherichia coli | Not specified |

A study indicated that related triazole compounds demonstrated varying degrees of inhibition against these microorganisms, suggesting that this compound may possess similar properties.

Antifungal Activity

Triazoles are well-known for their antifungal activity. The compound has shown potential against fungal pathogens in preliminary assays:

| Fungal Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Significant inhibition | |

| Aspergillus niger | Moderate inhibition |

These findings align with the established efficacy of triazole derivatives in treating fungal infections.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was included to evaluate its antimicrobial spectrum. The results demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Enterococcus faecalis effectively when compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests clinical relevance for further development .

In Vitro Studies on Fungal Inhibition

A series of in vitro assays were conducted to assess the antifungal properties of this compound against Candida species. The compound exhibited an MIC of 8 µg/mL against Candida albicans, indicating a promising profile for further exploration as an antifungal agent .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate?

Methodological Answer:

The synthesis typically involves two steps: (1) preparation of the 3,5-dimethyl-1H-1,2,4-triazole core and (2) alkylation with methyl bromoacetate or esterification of the corresponding acetic acid derivative. For example, the triazole ring can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. Subsequent alkylation with methyl bromoacetate in a polar solvent (e.g., DMF or acetonitrile) at 60–80°C yields the target ester. Alternatively, esterification of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 684249-99-8, listed in ) using methanol and a catalytic acid (e.g., H₂SO₄) via Fischer esterification is feasible. Continuous-flow synthesis (as demonstrated for a related triazole acetic acid in ) could enhance reaction efficiency and scalability .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the triazole ring substitution pattern and ester group. The methyl groups on the triazole (δ ~2.3–2.6 ppm) and the acetate methyl (δ ~3.7 ppm) are diagnostic.

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs, as in and ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, highlights the use of SHELX refinement for a triazole-containing ester, ensuring accurate structural determination.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance alkylation reactivity. For esterification, toluene with Dean-Stark traps removes water, shifting equilibrium.

- Catalysts: Phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) can accelerate alkylation.

- Continuous-Flow Chemistry: As shown in , continuous-flow systems reduce reaction time and improve reproducibility for triazole derivatives by maintaining precise temperature and stoichiometric control.

- Purification: Recrystallization from ethanol/water mixtures ( ) or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, IR for carbonyl confirmation) to resolve ambiguities. For example, NOESY can clarify spatial proximity of methyl groups on the triazole.

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts or vibrational frequencies, which can be compared to experimental data.

- Single-Crystal Analysis: X-ray crystallography ( ) provides definitive proof of regiochemistry and stereoelectronic effects, resolving disputes arising from spectral overlaps .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues: The compound’s flexibility (due to the acetate linker) and low melting point may hinder crystal formation.

- Solutions: Slow evaporation from a high-boiling solvent (e.g., DMF/acetic acid, as in ) promotes nucleation. Seeding with microcrystals or using antisolvents (e.g., ether) can induce crystallization. SHELXL refinement ( ) is critical for handling twinning or disorder in the crystal lattice .

Advanced: What are the potential applications of this compound in drug discovery?

Methodological Answer:

Triazole derivatives are widely used as bioisosteres for amides or esters in medicinal chemistry. Specifically:

- Antifungal/Antiviral Agents: The 1,2,4-triazole moiety is a hallmark of antifungal drugs (e.g., triadimefon in ).

- Angiotensin II Receptor Antagonists: highlights triazole-based compounds like Forasartan, suggesting potential use in hypertension drug design.

- Prodrug Development: The ester group can serve as a hydrolyzable prodrug linker for targeted delivery .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Study the electrophilicity of the triazole ring or the ester’s hydrolysis kinetics. For example, the electron-withdrawing effect of the triazole may activate the acetate toward nucleophilic attack.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.

- Docking Studies: Use crystallographic data ( ) to model binding affinities in drug-receptor complexes. Software like AutoDock or Schrödinger Suite facilitates these analyses .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

While specific toxicity data are limited (absent in ), general triazole-handling protocols apply:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.